molecular formula C27H17NO4 B2643523 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide CAS No. 475044-15-6

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide

Cat. No.: B2643523
CAS No.: 475044-15-6
M. Wt: 419.436
InChI Key: BTTFABGFDCQODD-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is a chemical compound designed for research purposes, featuring a 9,10-anthraquinone core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds based on the 9,10-anthraquinone moiety have demonstrated potent biological activities in scientific studies. Research on closely related analogs has shown that such molecules can function as xanthine oxidase inhibitors, which is a key target in the investigation of hyperuricemia and gout . The anthraquinone structure is known to act as a lipophilic fragment that favorably interacts with the active pocket of the xanthine oxidase enzyme, similar to the mechanism of established inhibitors like febuxostat . Furthermore, various anthraquinone derivatives have exhibited promising antiproliferative properties in oncology research. Studies on similar compounds have revealed potent cytotoxic activity against non-small-cell lung cancer (NSCLC) cell lines, with mechanisms that include inducing DNA damage and apoptosis, as well as inhibiting the activity of protein tyrosine kinases (PTKs) . This makes the anthraquinone class a valuable template for developing novel anticancer agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore the potential of this compound in these and other investigative contexts.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO4/c29-25-20-9-4-5-10-21(20)26(30)24-22(25)11-6-12-23(24)28-27(31)17-13-15-19(16-14-17)32-18-7-2-1-3-8-18/h1-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTFABGFDCQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can undergo oxidation reactions to form higher oxidation state derivatives.

    Reduction: Reduction of the ketone groups can lead to the formation of hydroxyanthracene derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide involves its interaction with cellular components. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a phenoxy group.

    2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloroacetamide group instead of a benzamide moiety.

    2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: Features a thiazole ring attached to the anthracene core.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications in various fields. The combination of the anthraquinone and phenoxybenzamide moieties provides a versatile platform for further functionalization and exploration in scientific research.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, summarizing key research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound is characterized by its anthraquinone scaffold, which is known for various biological activities. Its chemical formula is C23H17NO4C_{23}H_{17}NO_4, and it features both an anthracene moiety and a phenoxybenzamide group, contributing to its diverse reactivity and biological profile.

PropertyValue
Molecular Weight373.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ClassBenzamide

Synthesis

The synthesis of this compound typically involves the reaction of anthraquinone derivatives with phenolic compounds under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Research indicates that compounds containing the anthraquinone structure exhibit notable anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : The compound has been shown to significantly reduce the proliferation of various cancer cell lines.
  • Induction of oxidative stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it exhibits:

  • Bactericidal effects : Effective against a range of Gram-positive and Gram-negative bacteria.
  • Fungal inhibition : Shows promise in inhibiting fungal growth, making it a candidate for further exploration in antifungal therapies.

The proposed mechanisms for the biological activity of this compound include:

  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : Potential inhibition of topoisomerases and other enzymes involved in DNA processing.

Study 1: Anticancer Activity in vitro

A study published in Molecular Pharmacology evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

Study 2: Antimicrobial Efficacy

In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. It exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide?

  • Methodology : The synthesis typically involves:

Oxidation of anthracene to 9,10-anthraquinone.

Functionalization at the 1-position of anthraquinone via electrophilic substitution or coupling reactions.

Amidation of the anthraquinone intermediate with 4-phenoxybenzoyl chloride under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or THF .

  • Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via column chromatography or recrystallization is critical for high yield.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC/GC-MS for purity assessment.
  • NMR Spectroscopy (¹H, ¹³C, and DEPT) to confirm substituent positions and molecular connectivity.
  • FT-IR to verify carbonyl (C=O) and amide (N–H) functional groups .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the solubility characteristics of this compound in common solvents?

  • Data :

  • Poor solubility in water (<0.001 g/L at 25°C) due to its hydrophobic anthraquinone core.
  • Moderate solubility in DMSO (~10 mg/mL) and DMF, making these solvents suitable for biological assays .
    • Experimental Note : Pre-saturate solvents with nitrogen to prevent oxidative degradation during dissolution.

Advanced Research Questions

Q. How does the electronic nature of the phenoxy substituent influence the compound’s photophysical properties?

  • Methodology :

UV-Vis Spectroscopy : Compare absorption maxima (λmax) with analogs (e.g., fluorophenyl or methoxy derivatives) to assess conjugation effects.

DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions .

  • Findings : Electron-donating groups (e.g., phenoxy) redshift λmax due to enhanced π-conjugation, while electron-withdrawing groups (e.g., nitro) blueshift absorption .

Q. What mechanistic pathways explain its potential anticancer activity?

  • Hypotheses :

  • DNA Intercalation : Planar anthraquinone core may insert between DNA base pairs, disrupting replication (validate via ethidium displacement assays) .
  • Topoisomerase Inhibition : Assess enzyme activity in vitro using plasmid relaxation assays.
  • ROS Generation : Measure intracellular reactive oxygen species (ROS) levels via DCFH-DA fluorescence in cancer cell lines .
    • Contradictions : Some studies report low cytotoxicity despite structural similarity to known intercalators; optimize cellular uptake via prodrug strategies .

Q. How can conflicting solubility data across studies be reconciled?

  • Analysis :

  • Particle Size : Smaller particle sizes (nanoparticles vs. microcrystalline) enhance apparent solubility.
  • Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) affect dissolution rates. Use SCXRD and DSC to characterize polymorphs .
  • pH Effects : Ionizable amide groups may improve solubility in acidic/basic buffers. Perform pH-solubility profiling .

Q. What strategies improve the compound’s stability under experimental storage conditions?

  • Recommendations :

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation.
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage.
  • Degradation Studies : Monitor stability via accelerated aging tests (40°C/75% RH) and LC-MS to identify degradation products .

Experimental Design & Data Interpretation

Q. How to design a SAR study for anthraquinone-based analogs of this compound?

  • Framework :

Core Modifications : Compare 1- vs. 2-substituted anthraquinones.

Substituent Variations : Replace phenoxy with alkyl, halogen, or heteroaromatic groups.

Biological Assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and selectivity (normal vs. cancer cell lines) .

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What computational tools predict its binding affinity to biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Screen against DNA duplexes or topoisomerase IIα.
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., H-bond donors/acceptors) .

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